[Met]-beta-Amyloid (1-28), mouse, rat is a synthetic peptide that represents a fragment of the amyloid beta peptide, which is significant in the study of Alzheimer's disease. This compound is used in various research applications, particularly in the investigation of amyloid plaque formation and neurodegenerative processes associated with Alzheimer's disease. The peptide sequence includes a methionine substitution at the N-terminus, which may influence its biochemical properties and interactions with amyloid plaques.
[Met]-beta-Amyloid (1-28) can be sourced from several suppliers specializing in peptide synthesis, such as Creative Peptides and MedChemExpress. These suppliers provide high-purity synthetic peptides suitable for research purposes, including custom synthesis options to meet specific experimental needs .
This compound falls under the classification of neuropeptides and amyloid beta peptides. It is specifically categorized as a fragment of the amyloid beta peptide, which is implicated in the pathogenesis of Alzheimer's disease. The classification is critical for understanding its biological role and potential therapeutic applications.
The synthesis of [Met]-beta-Amyloid (1-28) typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the stepwise addition of amino acids to a growing peptide chain attached to an insoluble resin.
The molecular structure of [Met]-beta-Amyloid (1-28) consists of 28 amino acids, with a methionine residue at position 1. The sequence influences its folding and aggregation properties, critical for studying amyloid pathology.
The molecular formula can be represented as , reflecting its complex composition. The specific sequence contributes to its interaction with other amyloid forms and cellular receptors.
[Met]-beta-Amyloid (1-28) can undergo several chemical reactions relevant to its function:
Studies have shown that modifications at the N-terminus, such as methionine substitution, can alter aggregation kinetics and binding affinities to other amyloid forms, impacting its neurotoxic properties .
The mechanism of action involves several steps:
Experimental data indicate that alterations in aggregation behavior can significantly impact neurotoxicity levels, making this compound crucial for understanding Alzheimer's disease mechanisms .
Relevant analytical techniques include mass spectrometry for molecular weight determination and nuclear magnetic resonance spectroscopy for structural analysis.
[Met]-beta-Amyloid (1-28) is primarily used in:
This compound serves as a critical tool in advancing our understanding of Alzheimer's disease pathology and developing potential treatments aimed at mitigating its effects on neuronal health.
The amyloid precursor protein (APP) undergoes sequential proteolytic cleavage to generate beta-amyloid (Aβ) fragments, including the N-terminal [Met]-beta-Amyloid (1-28) variant prominent in murine models. In rodent neural tissue, APP is first cleaved by β-secretase (BACE1) between residues Met671 and Asp672 of APP770 (corresponding to positions 1 and 2 of Aβ) [1] [3]. This cleavage releases the soluble APPβ (sAPPβ) fragment and leaves a membrane-bound C99 fragment (β-CTF). Subsequent γ-secretase processing of C99 occurs within the transmembrane domain, generating Aβ peptides of varying lengths. The Aβ(1-28) fragment arises from γ-secretase cleavage at position 28 (Gly28) of the Aβ sequence, producing a shorter, hydrophilic peptide [3] [9]. Notably, rodent Aβ differs from human Aβ at three residues (Arg5→Gly, Tyr10→Phe, His13→Arg), influencing aggregation propensity and metal-binding properties [7] [9]. Oxidation of Methionine 35 (to methionine sulfoxide or sulfone) in rodent Aβ(1-28) further alters its redox activity and conformational stability [8] [9].
Table 1: Key Cleavage Sites in Rodent APP Generating Aβ(1-28)
Enzyme | Cleavage Site (APP770) | Product | Functional Significance |
---|---|---|---|
BACE1 | Met671↓Asp672 | sAPPβ + C99 | Rate-limiting step in amyloidogenic pathway |
γ-Secretase | Gly700↓Ser701 (Aβ28↓29) | Aβ(1-28) + AICD | Produces truncated, soluble Aβ fragment |
α-Secretase | Lys687↓Leu688 | sAPPα + C83 | Prevents Aβ formation; dominant non-amyloidogenic pathway |
BACE1 (β-site APP cleaving enzyme 1) is an aspartyl protease essential for initiating Aβ production in rodents. It exhibits optimal activity at acidic pH (pH 4.0–5.0), localizing primarily to endosomes and Golgi apparatus where APP processing occurs [3] [6]. BACE1 knockout rodent models show near-complete ablation of Aβ(1–40), Aβ(1–42), and Aβ(1–28), confirming its non-redundant role [3] [7]. The enzyme’s specificity is modulated by APP mutations near the cleavage site; for example, the Swedish mutation (KM→NL) increases BACE1 processing efficiency by 10–50-fold [6] [7].
γ-Secretase is a multi-subunit complex (presenilin, nicastrin, PEN-2, APH-1) that cleaves C99 via processive proteolysis. It successively trims the C-terminal fragment to generate Aβ peptides of different lengths (e.g., Aβ42, Aβ40, Aβ38, Aβ28). Aβ(1–28) production is favored by conformational constraints that halt processivity after Gly28 cleavage [1] [3]. Studies in App knock-in rats (AppNL-G-F) demonstrate that Aβ(1–28) accumulates alongside longer Aβ species, with levels escalating age-dependently [7].
Table 2: Enzymatic Regulation of Aβ(1–28) Biosynthesis
Factor | Effect on Aβ(1–28) | Mechanism | Evidence Source |
---|---|---|---|
BACE1 Inhibition | >90% Reduction | Blocks C99 generation | BACE1−/− mouse studies [3] |
γ-Secretase Modulators | Altered Aβ(1–28)/Aβ42 Ratio | Shifts cleavage site preference | Cell-based assays [1] |
APP Swedish Mutation | 3–5 Fold Increase | Enhances BACE1 affinity | AppNL-G-F rat model [7] |
pH Acidification | 2-Fold Activity Increase | Optimizes BACE1 conformation | In vitro enzyme kinetics [6] |
Alternative splicing of the App gene generates three major isoforms: APP695, APP751, and APP770, distinguished by inclusion/exclusion of exon 7 (Kunitz protease inhibitor domain) and exon 8 (OX-2 domain) [4] [10]. In rat brain:
Postnatal developmental studies reveal temporal regulation: APP695 expression surges during synaptogenesis (postnatal days 14–28), while APP751/770 peak earlier (days 0–7), aligning with glial proliferation [10]. Crucially, Aβ(1–28) generation occurs across isoforms, though APP695’s neuronal abundance makes it the primary source in brain parenchyma [4].
Post-translational modifications (PTMs) of APP or Aβ fragments modulate Aβ(1–28)’s biophysical properties and pathological relevance:
Table 3: Pathological Implications of Aβ(1–28) PTMs
PTM Type | Biochemical Consequence | Pathological Effect |
---|---|---|
pS8 | Alters N-terminal charge; strengthens core interactions | Increases BBB permeability; accelerates plaque nucleation |
isoD7 | Disrupts Asp7-Arg5 salt bridge; enhances β-sheet propensity | Resists degradation; elevates neurotoxicity |
Methionine Oxidation (Met35) | Generates hydrophilic sulfoxide/sulfone; disrupts C-terminal hydrophobic core | Reduces membrane disruption; may attenuate toxicity |
ΔE3 | Eliminates N-terminal charge; promotes hydrophobic collapse | Accelerates fibril assembly; alters fibril morphology |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 54705-14-5